molecular formula C6H3IN2S B11854405 6-Iodothieno[3,2-d]pyrimidine

6-Iodothieno[3,2-d]pyrimidine

Cat. No.: B11854405
M. Wt: 262.07 g/mol
InChI Key: UCSRMUNXAZFBRW-UHFFFAOYSA-N
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Description

6-Iodothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C6H3IN2S, and it has a molecular weight of 262.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodothieno[3,2-d]pyrimidine typically involves the iodination of thieno[3,2-d]pyrimidine. One common method includes the reaction of thieno[3,2-d]pyrimidine with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

6-Iodothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Mechanism of Action

The mechanism of action of 6-Iodothieno[3,2-d]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, thienopyrimidine derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodothieno[3,2-d]pyrimidine is unique due to the presence of the iodine atom, which makes it highly reactive and suitable for various substitution and coupling reactions. This reactivity allows for the synthesis of a wide range of derivatives with potential biological activities .

Properties

Molecular Formula

C6H3IN2S

Molecular Weight

262.07 g/mol

IUPAC Name

6-iodothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6H3IN2S/c7-6-1-4-5(10-6)2-8-3-9-4/h1-3H

InChI Key

UCSRMUNXAZFBRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=CN=C21)I

Origin of Product

United States

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